molecular formula C19H22FN3O2 B11560132 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11560132
M. Wt: 343.4 g/mol
InChI Key: SCXNMFLHPZPYCM-FYJGNVAPSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylamino group, a fluorophenoxy group, and an acetohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(4-fluorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetohydrazides.

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanylacetohydrazide

Uniqueness

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C19H22FN3O2/c1-3-23(4-2)17-9-5-15(6-10-17)13-21-22-19(24)14-25-18-11-7-16(20)8-12-18/h5-13H,3-4,14H2,1-2H3,(H,22,24)/b21-13+

InChI Key

SCXNMFLHPZPYCM-FYJGNVAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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